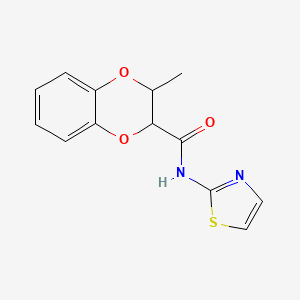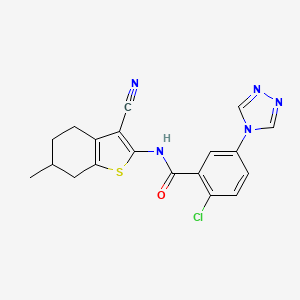![molecular formula C23H22N2O3 B4387580 N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)
N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide
Descripción general
Descripción
N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide, also known as BAM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM is a small molecule inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in regulating autophagy, a crucial cellular process that maintains cellular homeostasis.
Aplicaciones Científicas De Investigación
N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer, N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to induce autophagy and apoptosis in cancer cells by inhibiting the Bcl-2-Beclin-1 interaction. This makes N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide a potential candidate for the development of new cancer therapies. In neurodegenerative diseases, N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to promote autophagy and reduce the accumulation of toxic protein aggregates, such as amyloid-beta and tau, which are associated with Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide inhibits the interaction between Bcl-2 and Beclin-1, which is involved in regulating autophagy. Bcl-2 is an anti-apoptotic protein that binds to Beclin-1, inhibiting its ability to induce autophagy. By inhibiting the Bcl-2-Beclin-1 interaction, N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide promotes autophagy and induces apoptosis in cancer cells. In neurodegenerative diseases, N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide promotes autophagy and reduces the accumulation of toxic protein aggregates, which are associated with disease progression.
Biochemical and Physiological Effects:
N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to induce autophagy and apoptosis in cancer cells, reduce the accumulation of toxic protein aggregates in neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide is its specificity for the Bcl-2-Beclin-1 interaction, which makes it a potential candidate for the development of new cancer and neurodegenerative disease therapies. However, N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
For N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide research include optimizing the synthesis method to improve its solubility and stability, testing its safety and efficacy in preclinical and clinical trials, and exploring its potential therapeutic applications in other diseases, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide's effects on autophagy and apoptosis, as well as its anti-inflammatory effects.
Propiedades
IUPAC Name |
N-benzyl-2-[[2-(4-methoxyphenyl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-19-13-11-17(12-14-19)15-22(26)25-21-10-6-5-9-20(21)23(27)24-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQRTRAWWNSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4387501.png)
![N-{3-[1-(methoxyacetyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4387509.png)
![N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387512.png)
![5-(2-fluorobenzyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4387520.png)

![1-(benzylsulfonyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4387530.png)
![2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387542.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4387552.png)
![N-phenyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4387563.png)

![1-[hydroxy(phenyl)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4387574.png)


